
lambda3-Chloranylidenecopper; lambda3-chloranylidenesilver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda3-Chloranylidenecopper and lambda3-chloranylidenesilver are organometallic compounds that contain copper and silver, respectively, bonded to a chloranylidenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver typically involves the reaction of copper or silver salts with chloranylidenyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of specific solvents and temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production of these compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: They can be reduced to form lower oxidation state species.
Substitution: The chloranylidenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal complexes, while substitution reactions can yield a variety of organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. Their unique electronic properties make them suitable for facilitating these reactions with high efficiency.
Biology
These compounds have potential applications in biological research, particularly in the development of new imaging agents and therapeutic compounds. Their ability to interact with biological molecules can be harnessed for targeted drug delivery and diagnostic purposes.
Medicine
In medicine, research is ongoing to explore the use of these compounds in the treatment of diseases. Their unique properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used in the production of advanced materials, including conductive polymers and nanomaterials. Their ability to form stable complexes with various ligands makes them valuable in materials science.
Wirkmechanismus
The mechanism of action of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver involves their interaction with specific molecular targets. These interactions can lead to changes in the electronic structure of the compounds, facilitating various chemical reactions. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lambda3-chloranylidenegold: Similar to lambda3-chloranylidenecopper and lambda3-chloranylidenesilver, but with gold as the central metal.
Lambda3-chloranylidenepalladium: Another similar compound with palladium as the central metal.
Uniqueness
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are unique due to their specific electronic properties and reactivity. Compared to their gold and palladium counterparts, they may offer different catalytic activities and stability profiles, making them suitable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
AgCl3Cu2 |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
silver;copper(1+);trichloride |
InChI |
InChI=1S/Ag.3ClH.2Cu/h;3*1H;;/q+1;;;;2*+1/p-3 |
InChI-Schlüssel |
BUZVTOQRRIJVEL-UHFFFAOYSA-K |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cu+].[Cu+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



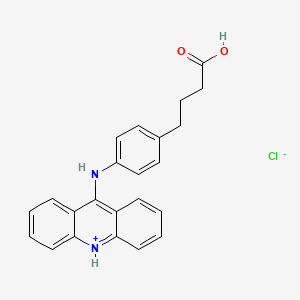


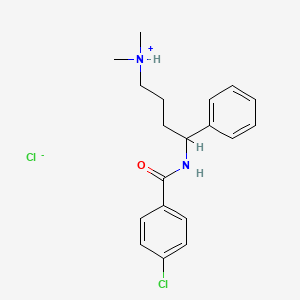
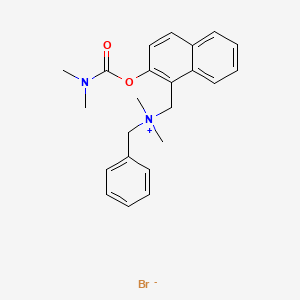

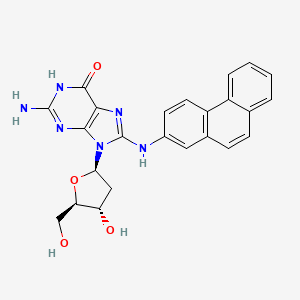
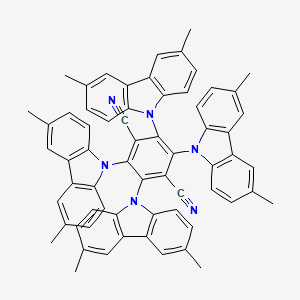
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
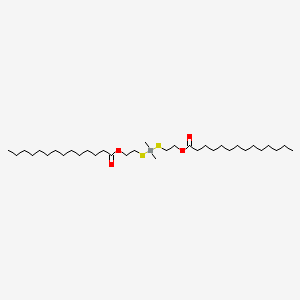
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

